5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)- is a complex heterocyclic compound that features a fused ring system combining benzofuran, thiadiazole, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the fused ring system through cyclization of appropriate intermediates.
Substitution Reactions: Introduction of the methylthio group via nucleophilic substitution.
Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired structure.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography, crystallization, and other purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)- can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.
Reduction: Reduction of the fused ring system to modify electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: As a building block for creating novel materials with unique electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)- include other heterocyclic compounds with fused ring systems, such as:
Benzothiazoles: Featuring a benzene ring fused to a thiazole ring.
Benzofurans: Featuring a benzene ring fused to a furan ring.
Pyrimidines: Featuring a six-membered ring with two nitrogen atoms.
Uniqueness
The uniqueness of 5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)- lies in its specific combination of ring systems and functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
88753-83-7 |
---|---|
Molecular Formula |
C12H7N3O2S2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
13-methylsulfanyl-8-oxa-14-thia-11,12,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one |
InChI |
InChI=1S/C12H7N3O2S2/c1-18-12-14-15-10(16)9-8(13-11(15)19-12)6-4-2-3-5-7(6)17-9/h2-5H,1H3 |
InChI Key |
NLUOJBMOGKTLOY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.